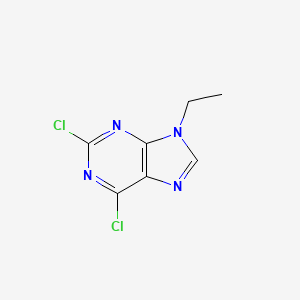

2,6-dichloro-9-ethyl-9H-purine

Numéro de catalogue B2655692

Poids moléculaire: 217.05

Clé InChI: PRESUDAFHFFHLT-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07189730B2

Procedure details

A solution of 2,6-dichloro-9-ethylpurine (2.7 g, 12.4 mmol), a compound of formula (2), in liquid ammonia (20 mL) was sealed in a stainless steel tube and set aside at room temperature for 20 hours. The solvent was removed in vacuo and the residue was purified by flash chromatography on a silica gel column eluting with EtOAc-cyclohexane (65:35) to give 2-chloro-9-ethyl-9H-purin-6-ylamine, a compound of formula (3) (2.28 g, 93%) as a chromatographically pure solid: mp 258–262° C.; 1H NMR (Me2SO-d6) δ 1.39 (t, 3H, J=7.3 Hz, CH2CH3), 4.13 (q, 2H, J=7.3 Hz, CH2CH3), 7.74 (s, 2H, NH2), 8.18 (s, 1H, H-8). Anal. (C7H7ClN5) C, H, N.

[Compound]

Name

( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH3:12])=[C:4](Cl)[N:3]=1.[NH3:14]>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH3:12])=[C:4]([NH2:14])[N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=C2N=CN(C2=N1)CC)Cl

|

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by flash chromatography on a silica gel column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with EtOAc-cyclohexane (65:35)

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=C2N=CN(C2=N1)CC)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |